molecular formula C20H20ClN3O3S2 B2611284 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide CAS No. 569314-15-4

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide

Cat. No.: B2611284
CAS No.: 569314-15-4
M. Wt: 449.97
InChI Key: RKFGIICAXZANIX-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide is a synthetic benzamide derivative featuring a sulfonamide linker bridging an azepane (7-membered cyclic amine) and a 4-chlorobenzamide moiety.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c21-15-10-9-14(13-18(15)29(26,27)24-11-5-1-2-6-12-24)19(25)23-20-22-16-7-3-4-8-17(16)28-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFGIICAXZANIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Chlorobenzamide Moiety: The chlorobenzamide group is introduced via an amide coupling reaction between 4-chlorobenzoic acid and an amine.

    Attachment of Azepane Sulfonyl Group: The azepane sulfonyl group is attached through a sulfonylation reaction, where azepane is reacted with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the sulfonyl and chlorobenzamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
3-(Azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide (Target) Benzamide - 4-Cl, -SO₂-azepane, -N-(1,3-benzothiazol-2-yl) ~435.94* Combines sulfonamide, benzothiazole, and chloro groups; moderate lipophilicity.
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Benzamide - 3,5-dimethoxy, -N-(4,5-dichloro-1,3-benzothiazol-2-yl) ~436.25 Higher halogen content (2×Cl) but lacks sulfonamide; increased polarity.
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Benzamide - 4-Cl, -N-linked oxadiazole-thioxo side chain ~365.87 Oxadiazole-thioxo group enhances hydrogen-bonding potential; lower molecular weight.
4-(Azepan-1-ylsulfonyl)-N-[4-(2,5-bis(chloranyl)thiophen-3-yl)-1,3-thiazol-2-yl]benzamide Benzamide - SO₂-azepane, -N-(thiophene-thiazole hybrid) ~554.43 Thiophene-thiazole moiety introduces conjugated π-system; higher molecular weight.
3-(Azepan-1-ylsulfonyl)-4-chloro-N-[3-(dimethylsulfamoyl)-4-methyl-phenyl]benzamide Benzamide - 4-Cl, -SO₂-azepane, -N-(dimethylsulfamoyl-phenyl) ~514.06 Dual sulfonamide groups; potential for enhanced solubility and protein binding.

*Calculated based on standard atomic weights.

Key Observations

Sulfonamide vs. Non-Sulfonamide Derivatives: The target compound’s azepane sulfonamide group distinguishes it from analogs like N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide , which lacks this moiety. Sulfonamides are known to improve metabolic stability and binding affinity in enzyme inhibitors (e.g., carbonic anhydrase) . In contrast, oxadiazole-thioxo derivatives (e.g., ) prioritize hydrogen-bonding interactions, which may favor kinase or protease targeting.

Benzothiazole vs.

However, dichloro-substituted benzothiazoles (e.g., ) may exhibit higher reactivity or toxicity.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~435 g/mol) positions it within the "drug-like" range, whereas bulkier analogs like (~554 g/mol) may face challenges in bioavailability.

Table 2: Hypothetical Pharmacological Comparison (Based on Structural Analogues)

Compound Potential Targets Likely ADME Properties
Target Compound Kinases, GPCRs, or carbonic anhydrases Moderate solubility, moderate plasma protein binding
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide DNA-intercalating agents High lipophilicity, potential CNS penetration
4-Chloro-N-[...]oxadiazole-thioxo Antioxidant enzymes or proteases High metabolic stability due to thioxo group
4-(Azepan-1-ylsulfonyl)-N-[...]thiophene-thiazole Conformation-sensitive targets (e.g., ion channels) Low solubility, high membrane permeability

Research Findings and Gaps

  • Biological Data : While pharmacological studies for analogs (e.g., ) mention "tables 1–5" in patent contexts, specific activity data for the target compound are absent. Further experimental validation is required to confirm its efficacy and selectivity.
  • Structural Insights : Crystallographic data (e.g., ) for related benzamides highlight the importance of substituent orientation in molecular packing and interaction.

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C20H21ClN3O3S2, with a molecular weight of approximately 415.53 g/mol. The compound incorporates a benzothiazole moiety, a chlorobenzamide group, and an azepane sulfonyl linker, suggesting diverse applications in medicinal chemistry and pharmacology.

Structural Features

FeatureDescription
IUPAC Name This compound
CAS Number 569314-15-4
Molecular Formula C20H21ClN3O3S2
Molecular Weight 415.53 g/mol

The compound's structure includes:

  • Benzothiazole Ring : Known for its interaction with various biological targets.
  • Chlorobenzamide Moiety : Enhances binding affinity and specificity to biological receptors.
  • Azepane Sulfonyl Group : Potentially increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The benzothiazole component is recognized for its role in various therapeutic applications, including antimicrobial and anticancer activities.

Potential Therapeutic Applications

Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Targeting bacterial infections through inhibition of bacterial growth.
  • Anticancer Properties : Inducing apoptosis in cancer cells by interfering with cell signaling pathways.

Binding Affinity Studies

Binding affinity studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can elucidate the interactions between this compound and target proteins. These studies help understand how structural modifications influence biological activity.

Synthesis Pathways

The synthesis of this compound involves multiple steps:

  • Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Amide Coupling Reaction : Introduction of the chlorobenzamide group via reaction with 4-chlorobenzoic acid.
  • Sulfonylation Reaction : Attachment of the azepane sulfonyl group using sulfonyl chloride derivatives.

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